molecular formula C19H20INO4 B431156 4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid

4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B431156
M. Wt: 453.3g/mol
InChI Key: UNTXCKRKTHFGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Iodoaniline Intermediate: Starting with aniline, iodination can be achieved using iodine and an oxidizing agent.

    Formation of the Methoxybenzyl Intermediate: Benzylation of a methoxy-substituted benzene ring.

    Coupling Reactions: The intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final steps involve the formation of the oxobutanoic acid moiety and its attachment to the coupled intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the iodoaniline moiety.

    Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while nucleophilic substitution could replace the iodo group with a different functional group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromoanilino)-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid
  • 4-(4-Chloroanilino)-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid
  • 4-(4-Fluoroanilino)-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid

Uniqueness

The presence of the iodo group in 4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid makes it unique compared to its bromo, chloro, and fluoro analogs. The iodo group can significantly influence the compound’s reactivity and interactions due to its size and electron-withdrawing properties.

Properties

Molecular Formula

C19H20INO4

Molecular Weight

453.3g/mol

IUPAC Name

4-(4-iodoanilino)-3-[(4-methoxyphenyl)methyl]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C19H20INO4/c1-12(19(23)24)17(11-13-3-9-16(25-2)10-4-13)18(22)21-15-7-5-14(20)6-8-15/h3-10,12,17H,11H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

UNTXCKRKTHFGCQ-UHFFFAOYSA-N

SMILES

CC(C(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)I)C(=O)O

Canonical SMILES

CC(C(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

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